molecular formula C15H11Cl2F2NO B11511531 2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide

2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide

Cat. No.: B11511531
M. Wt: 330.2 g/mol
InChI Key: GZHNGKHJGJRGIR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide is an organic compound with the molecular formula C15H13Cl2F2NO. This compound is characterized by the presence of a benzamide core substituted with chloro, fluoro, and phenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-difluorobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation: The acid chloride is then reacted with 2-(4-chlorophenyl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Chlorination: The final step involves the chlorination of the benzamide using a chlorinating agent like phosphorus pentachloride (PCl5) to introduce the chloro group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and reagents.

    Optimized Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.

    Purification: Purification of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11Cl2F2NO

Molecular Weight

330.2 g/mol

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide

InChI

InChI=1S/C15H11Cl2F2NO/c16-10-3-1-9(2-4-10)5-6-20-15(21)11-7-13(18)14(19)8-12(11)17/h1-4,7-8H,5-6H2,(H,20,21)

InChI Key

GZHNGKHJGJRGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2Cl)F)F)Cl

Origin of Product

United States

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